4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol
Description
Structural Classification and General Chemical Significance of Phenolic Secondary Amines
Phenolic secondary amines are characterized by the presence of a hydroxyl (-OH) group and a secondary amine (-NHR) attached to an aromatic ring. This structural arrangement is significant for several reasons. The phenolic hydroxyl group imparts acidic properties to the molecule, while the secondary amine provides a basic site. quizlet.com This duality allows for the formation of salts and participation in a variety of acid-base reactions.
The presence of both a hydrogen bond donor (the phenolic -OH and the amine N-H) and hydrogen bond acceptors (the oxygen and nitrogen atoms) suggests that these molecules can engage in significant intermolecular and intramolecular hydrogen bonding. This can influence their physical properties, such as melting point, boiling point, and solubility.
From a chemical reactivity standpoint, the phenol (B47542) ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. savemyexams.comlibretexts.org The secondary amine group can also influence the reactivity of the aromatic ring and is a key site for further functionalization. Secondary amines are important intermediates in the synthesis of fine chemicals and are common structural components in pharmaceutical agents. mdpi.com
Overview of Related Phenol and Methoxyphenol Derivatives in Organic Chemistry Research
The study of phenol and its derivatives is a cornerstone of organic chemistry. Phenols are precursors to a vast array of commercially important substances, from polymers to pharmaceuticals. libretexts.org The reactivity of the phenolic ring allows for a wide range of substitution reactions, leading to a diverse library of compounds with varied properties. quizlet.com
Methoxyphenol derivatives, also known as guaiacols when the methoxy (B1213986) group is ortho to the hydroxyl group, are of particular interest. The methoxy group can influence the acidity of the phenolic proton and the regioselectivity of electrophilic substitution reactions on the aromatic ring. Research into methoxyphenol derivatives is extensive, covering areas such as their synthesis, reactivity, and application as building blocks in organic synthesis. chemicalbook.comnih.govnih.gov For instance, the synthesis of various methoxyphenyl derivatives often involves the condensation of primary amines with corresponding aldehydes, followed by reduction. mdpi.com
Rationale for Academic Investigation of the Chemical Compound's Fundamental Chemical Properties
The academic investigation of 4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol is driven by the need to understand the interplay between its constituent functional groups and to explore its potential applications. The combination of a phenol, a secondary amine, and a methoxy group within a single molecule creates a platform for developing new synthetic methodologies and for investigating structure-activity relationships.
The potential for this compound to act as a ligand for metal complexes, a building block for more complex molecules, or to possess interesting photophysical or biological properties provides a strong rationale for its detailed chemical characterization. Understanding its fundamental properties, such as its acidity, basicity, and reactivity patterns, is crucial for unlocking its potential in various fields of chemical research. The synthesis of related phenolic secondary amines is often explored for their potential as antioxidants and in other biological applications. atlantis-press.comresearchgate.net
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₉NO₂ |
| Molecular Weight | 209.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1019551-80-4 |
| Canonical SMILES | CCC(C)NCC1=CC(=C(C=C1)O)OC |
| InChI Key | YWBIILFUSMDXRN-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
4-[(butan-2-ylamino)methyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-9(2)13-8-10-5-6-11(14)12(7-10)15-3/h5-7,9,13-14H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWZWSLGHXRVHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Direct Synthesis Approaches for 4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol
Direct synthesis of the target compound can be achieved through several strategic approaches, each forming the core carbon-nitrogen bond through different mechanisms.
Reductive Amination Strategies via Schiff Base Intermediates
Reductive amination is a widely utilized and efficient method for synthesizing amines from carbonyl compounds. wikipedia.orgorganic-chemistry.org This process for this compound involves a two-step, one-pot reaction. The initial step is the condensation of a carbonyl-containing precursor, typically vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), with butan-2-amine. This reaction forms a Schiff base, or imine, intermediate. wikipedia.orgbu.edulabflow.com
The subsequent step is the reduction of this imine intermediate to the final secondary amine product. mdpi.com This reduction is typically accomplished using a mild reducing agent to selectively reduce the carbon-nitrogen double bond without affecting the aromatic ring or other functional groups. mdpi.com
Common reducing agents for this transformation include:
Sodium borohydride (B1222165) (NaBH₄) labflow.commdpi.com
Sodium cyanoborohydride (NaBH₃CN)
Sodium triacetoxyborohydride (B8407120) (STAB or Na(CH₃COO)₃BH) nih.gov
This method is attractive due to its operational simplicity, often being performed as a "one-pot" synthesis where the reducing agent is added after the initial condensation. bu.edu
N-Alkylation Reactions of Primary Amine Precursors
Another primary synthetic route is the N-alkylation of a primary amine precursor, specifically 4-(aminomethyl)-2-methoxyphenol (also known as vanillylamine). tcichemicals.com This method involves forming the key C-N bond by reacting the nitrogen atom of vanillylamine (B75263) with a suitable butan-2-yl electrophile.
A conventional approach involves using an alkyl halide, such as 2-bromobutane (B33332) or 2-iodobutane, in the presence of a base to neutralize the hydrogen halide byproduct. However, a more modern and atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.govnih.gov In this method, a catalyst (often based on ruthenium or iridium) temporarily dehydrogenates an alcohol (2-butanol) to form an in situ carbonyl compound (butan-2-one). nih.govnih.govnih.gov This ketone then reacts with the primary amine (vanillylamine) to form an imine, which is subsequently reduced by the "borrowed" hydrogen from the catalyst, regenerating the catalyst and producing water as the only byproduct. nih.gov This process is considered a green chemistry alternative to traditional alkylation methods. nih.gov
Mannich-Type Reactions Involving Phenolic Scaffolds
The Mannich reaction provides a pathway for the aminomethylation of an acidic proton located on a carbon atom. nih.govoarjbp.com In the context of synthesizing this compound, the phenolic scaffold of guaiacol (B22219) (2-methoxyphenol) can be utilized.
This three-component condensation reaction involves:
An active hydrogen compound: Guaiacol, which has an activated aromatic ring.
An aldehyde: Typically formaldehyde (B43269).
A primary or secondary amine: Butan-2-amine.
The reaction proceeds through the formation of an Eschenmoser's salt-like intermediate from formaldehyde and butan-2-amine, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the electron-rich guaiacol ring. The aminomethyl group is directed primarily to the para position relative to the hydroxyl group due to steric and electronic effects, yielding the desired product. researchgate.net
Synthesis of Key Precursors and Intermediate Derivatizations
The success of the aforementioned synthetic routes relies on the availability of key starting materials.
Vanillin (4-hydroxy-3-methoxybenzaldehyde): This is a widely available and relatively inexpensive commodity chemical, often derived from lignin.
Butan-2-amine: This chiral primary amine is also commercially available.
Guaiacol (2-methoxyphenol): This precursor for the Mannich reaction is readily available.
4-(Aminomethyl)-2-methoxyphenol (Vanillylamine): This key precursor for N-alkylation is commercially available as its hydrochloride salt. tcichemicals.combldpharm.com It can also be synthesized from vanillin. A common laboratory-scale synthesis involves converting vanillin to vanillin oxime, followed by reduction of the oxime to the primary amine.
Optimization of Reaction Conditions, Yields, and Selectivity
Optimizing the reaction is crucial for maximizing yield and purity while minimizing side reactions.
| Reaction Type | Parameter | Optimization Considerations |
| Reductive Amination | Reducing Agent | NaBH₄ is cost-effective but can reduce aldehydes. NaBH₃CN and Na(OAc)₃BH are milder and selective for the imine, especially in acidic conditions. |
| pH | Slightly acidic conditions (pH 4-6) are often optimal for imine formation, which can be facilitated by adding acetic acid. unh.edu | |
| Solvent | Alcohols like methanol (B129727) or ethanol (B145695) are commonly used. For the two-step, one-pot procedure, a solvent that accommodates both imine formation and reduction is necessary. unh.edu | |
| N-Alkylation | Catalyst | For "borrowing hydrogen" methods, catalyst choice (e.g., Ru, Ir, Mn complexes) is critical for efficiency and selectivity. nih.govnih.gov |
| Base | In traditional alkylations with halides, a non-nucleophilic base is needed to prevent side reactions. | |
| Temperature | Higher temperatures are often required for C-H activation in borrowing hydrogen schemes, typically ranging from 80-120 °C. researchgate.net | |
| Mannich Reaction | Solvent | Protic solvents like ethanol or water are often used. Solvent-free conditions have also been explored. researchgate.net |
| Temperature | Reaction temperatures can vary widely, from room temperature to reflux, depending on the reactivity of the substrates. | |
| Reactant Ratio | Stoichiometry of the three components must be carefully controlled to avoid polymerization of formaldehyde or formation of undesired byproducts. |
Green Chemistry Principles and Sustainable Synthetic Routes for Related Compounds
Applying green chemistry principles to the synthesis of phenolic amines is an area of active research. The N-alkylation of amines with alcohols via the borrowing hydrogen or hydrogen autotransfer mechanism is a prime example of a sustainable synthetic route. nih.gov This method is highly atom-economical, as it avoids the use of alkyl halides and co-produces only water. nih.gov
Furthermore, research into using biocatalysts, such as imine reductases, for the final reduction step in reductive amination offers a pathway to highly enantioselective synthesis under mild, aqueous conditions, which is a key goal of green chemistry. wikipedia.org For Mannich reactions, the development of organocatalysts and solvent-free reaction conditions contributes to a more environmentally benign process. researchgate.net
Based on a comprehensive search for scientific literature and spectral data, detailed experimental spectroscopic information for the specific compound this compound is not available in publicly accessible databases and publications. While the molecular structure and basic identifiers are known, the specific research findings required to populate the requested article sections with scientifically accurate data—such as NMR chemical shifts, IR and Raman vibrational frequencies, UV-Vis absorption maxima, and mass spectrometry fragmentation patterns—could not be located.
Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline for this particular compound. Fulfilling the request would require access to proprietary research data or the generation of new experimental results, which falls beyond the scope of this service.
Advanced Spectroscopic and Structural Elucidation
Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about molecular structure, including the conformation of molecules and the nature of their interactions within the crystal lattice.
Detailed analysis of the molecular conformation, including specific bond lengths and angles for 4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol, is contingent upon the successful growth of a suitable single crystal and subsequent X-ray diffraction analysis. Without experimental crystallographic data, a definitive description of these parameters cannot be provided.
The molecular structure of this compound, featuring a hydroxyl group, an amino group, and a methoxy (B1213986) group, suggests a high potential for the formation of various intermolecular interactions. These could include hydrogen bonds (e.g., O-H···N, N-H···O) and other non-covalent forces that would dictate the packing of molecules in the solid state. However, the specific nature and geometry of these interactions remain uncharacterized in the absence of crystallographic studies.
Polymorphism, the ability of a compound to exist in more than one crystal form, and the potential for co-crystallization are important aspects of solid-state chemistry. Investigations into these phenomena for this compound have not been reported in the available literature. Such studies would require extensive screening and characterization, which are yet to be undertaken for this specific compound.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and geometry of molecules. mdpi.com For 4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. researchgate.net Methods such as B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a basis set like 6-311G(d,p) are commonly used for this purpose. materialsciencejournal.org
The optimization process systematically alters the molecule's geometry to find the lowest energy conformation on the potential energy surface. The output of this calculation provides precise predictions of bond lengths, bond angles, and dihedral angles. This optimized structure is the foundation for all other computational analyses, as it represents the most probable conformation of the molecule in the gas phase. The electronic structure, including the distribution of electron density, is also determined from this optimized geometry. researchgate.net
Illustrative Data: Optimized Geometric Parameters This table presents an example of the type of data obtained from DFT geometry optimization. Actual values for this compound would require a specific computational study.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-O (Phenolic) | 1.37 Å |
| C-O (Methoxy) | 1.38 Å | |
| C-N | 1.47 Å | |
| N-H | 1.02 Å | |
| Bond Angle | C-O-H | 109.5° |
| C-N-C | 112.0° | |
| Dihedral Angle | C-C-N-C | 178.5° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies) and Derived Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that a molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. materialsciencejournal.orgresearchgate.net These include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons (χ = (I+A)/2).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I-A)/2). A harder molecule has a larger HOMO-LUMO gap.
Global Softness (S): The reciprocal of hardness (S = 1/2η), indicating a higher reactivity.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ²/2η, where μ is the chemical potential). materialsciencejournal.org
Illustrative Data: Quantum Chemical Reactivity Descriptors This table shows representative quantum chemical descriptors derived from FMO analysis. Actual values for this compound would need to be computationally determined.
| Descriptor | Symbol | Formula | Illustrative Value (eV) |
| HOMO Energy | EHOMO | - | -5.85 |
| LUMO Energy | ELUMO | - | -0.95 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.90 |
| Ionization Potential | I | -EHOMO | 5.85 |
| Electron Affinity | A | -ELUMO | 0.95 |
| Electronegativity | χ | (I+A)/2 | 3.40 |
| Chemical Hardness | η | (I-A)/2 | 2.45 |
| Global Softness | S | 1/2η | 0.204 |
| Electrophilicity Index | ω | μ²/2η | 2.35 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites Identification
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution and reactive sites within a molecule. mdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to where a molecule is likely to interact with other chemical species. researchgate.net The map is color-coded to represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen and nitrogen. researchgate.netresearchgate.net
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack. researchgate.net
Green: Regions of neutral or near-zero potential. malayajournal.org
For this compound, the MEP map would likely show negative potential (red) around the phenolic and methoxy (B1213986) oxygen atoms, as well as the nitrogen atom of the amino group, identifying these as the primary sites for electrophilic interaction. Positive potential (blue) would likely be concentrated around the phenolic and amino hydrogen atoms. tci-thaijo.org
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer Phenomena
Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and interactions. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which stabilizes the molecule. researchgate.net This method is particularly useful for understanding hyperconjugative interactions and charge transfer (CT) phenomena.
Time-Dependent Density Functional Theory (TD-DFT) for Simulating Electronic Absorption Spectra and Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and simulating their electronic absorption spectra (e.g., UV-Visible spectra). growingscience.commdpi.com By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band. materialsciencejournal.org
This analysis helps to understand the nature of electronic transitions, typically characterized as π → π* or n → π* transitions, by identifying the molecular orbitals involved in each excitation. researchgate.net For this compound, TD-DFT calculations could predict its absorption profile in the UV region, providing insight into its photophysical properties. mdpi.com
Solvation Models (e.g., Polarizable Continuum Model, Onsager Model) for Understanding Solvent Effects on Molecular Properties
Most chemical and biological processes occur in solution, making it essential to account for the influence of the solvent. Solvation models, such as the Polarizable Continuum Model (PCM), are used in conjunction with DFT and TD-DFT calculations to simulate the effects of a solvent on molecular properties. materialsciencejournal.org These models represent the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute molecule.
Solvent can significantly alter a molecule's geometry, electronic properties, and absorption spectra. For example, TD-DFT calculations performed with a solvation model can predict shifts in the absorption maxima (λmax) when moving from the gas phase to a solvent. A shift to a shorter wavelength is a hypsochromic (blue) shift, while a shift to a longer wavelength is a bathochromic (red) shift. materialsciencejournal.org Investigating this compound with different solvent models would clarify how its properties change in various chemical environments. researchgate.net
Quantum Chemical Descriptors for Predicting Chemical Reactivity and Stability
Quantum chemical descriptors, derived from DFT calculations, provide a quantitative basis for predicting the chemical reactivity and stability of molecules. researchgate.net As discussed in the FMO analysis section, global descriptors like chemical hardness (η) and the HOMO-LUMO gap (ΔE) are key indicators of stability; a larger gap generally implies greater stability. researchgate.net The electrophilicity index (ω) helps to classify molecules as strong or marginal electrophiles. researchgate.net
Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the specific atoms within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net A comprehensive analysis of these descriptors for this compound would provide a detailed reactivity profile, guiding the understanding of its potential chemical interactions.
Chemical Reactivity and Mechanism Investigations
Acid-Base Chemistry and Protonation Equilibria of the Amine and Phenol (B47542) Moieties
The structure of 4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol contains both an acidic phenolic hydroxyl group and a basic secondary amine, allowing it to exhibit amphoteric behavior. The acid-base chemistry is dictated by the relative pKa values of the protonated amine and the phenolic proton.
The phenolic hydroxyl group is acidic due to the resonance stabilization of the resulting phenoxide ion. libretexts.org The negative charge on the oxygen can be delocalized into the aromatic ring, which increases the acidity compared to aliphatic alcohols. libretexts.org The presence of the electron-donating methoxy (B1213986) and aminomethyl groups on the ring would be expected to slightly decrease the acidity of the phenol compared to unsubstituted phenol (pKa ≈ 10). The pKa of substituted phenols is influenced by the electronic nature of the substituents. rsc.org
Conversely, the secondary amine function possesses a lone pair of electrons on the nitrogen atom, rendering it basic and capable of accepting a proton. chemguide.co.uk Simple alkylamines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0. libretexts.org The proximity of the electron-rich aromatic ring may slightly influence the basicity of the amine.
Given these considerations, in an aqueous solution, a complex set of protonation equilibria will exist. At very low pH, both the amine and the phenol will be protonated. As the pH increases, the phenolic hydroxyl group will be the first to deprotonate, followed by the deprotonation of the protonated amine at higher pH. The potential for zwitterion formation, where the phenol is deprotonated and the amine is protonated, is also a possibility, influenced by the specific pKa values in a given solvent. nih.gov
Table 1: Predicted pKa Values for Functional Groups in this compound
| Functional Group | Predicted pKa Range | Basis of Prediction |
| Phenolic Hydroxyl | 9.5 - 10.5 | Based on substituted phenols with electron-donating groups. |
| Protonated Amine | 10.0 - 11.0 | Based on typical secondary alkylamines. |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenolic Ring
The phenolic ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: the hydroxyl (-OH), methoxy (-OCH3), and the (butan-2-yl)aminomethyl (-CH2NHR) groups. libretexts.org All three are ortho-, para-directing groups.
The powerful activating and ortho-, para-directing nature of the hydroxyl group, followed by the methoxy group, will dominate the regioselectivity of EAS reactions. libretexts.org The positions ortho and para to the hydroxyl group are C3, C5, and C1 (ipso). The C4 position is already substituted. Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions. The steric hindrance from the adjacent methoxy and aminomethyl groups will also play a role in determining the final product distribution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com
Nucleophilic aromatic substitution (SNAr) on this molecule is highly unlikely under standard conditions. wikipedia.org The aromatic ring is electron-rich due to the activating substituents, which repels incoming nucleophiles. wikipedia.org For SNAr to occur, the aromatic ring typically needs to be substituted with at least one strong electron-withdrawing group, which is not the case here. libretexts.org Reactions of this type would require harsh conditions, such as high temperatures and pressures, or the presence of a very strong nucleophile and a suitable leaving group on the ring, which is absent in this structure.
Oxidation and Reduction Pathways of the Chemical Compound and its Functional Groups
The phenolic moiety is susceptible to oxidation. Hindered phenols, in particular, are known to act as antioxidants by scavenging free radicals. amfine.com The oxidation of the phenolic hydroxyl group can proceed via a one-electron transfer to form a phenoxy radical. This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. The presence of bulky groups can enhance the stability of this radical. acs.orgacs.org Further oxidation can lead to the formation of quinone-type structures.
The secondary amine can also undergo oxidation, although this is generally less facile than phenol oxidation. The benzylic C-N bond presents a site for potential oxidative cleavage under strong oxidizing conditions.
Reduction of the functional groups in this compound is less common. The aromatic ring is resistant to reduction except under forcing conditions like catalytic hydrogenation at high pressure and temperature (e.g., Birch reduction). The C-N bond in the benzylic position could potentially be cleaved via hydrogenolysis, a reductive cleavage reaction, which would yield 4-methyl-2-methoxyphenol and butan-2-amine. thieme-connect.com This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and a source of hydrogen. organic-chemistry.orglibretexts.org
Thermal and Photochemical Stability Assessments and Degradation Mechanism Elucidation
Photochemical stability is also a key consideration. Phenolic compounds can be sensitive to light, particularly UV radiation. nih.gov Photodegradation can involve the formation of phenoxy radicals through homolysis of the O-H bond. These radicals can then participate in a variety of secondary reactions, leading to the formation of complex degradation products. The presence of the chromophoric aromatic ring suggests that the compound will absorb UV light, potentially leading to photochemical reactions and degradation over time upon exposure to sunlight.
Catalytic Transformations Utilizing the Phenolic Amine Scaffold
The structure of this compound contains a phenolic amine scaffold, which is a common motif in ligand design for coordination chemistry and catalysis. tandfonline.com The nitrogen of the amine and the oxygen of the phenolate (B1203915) (after deprotonation) can act as a bidentate ligand, chelating to a metal center.
Such aminophenol-based ligands have been used in a wide range of catalytic applications. derpharmachemica.com The electronic and steric properties of the ligand can be tuned by modifying the substituents on the phenol ring and the amine. In the case of this compound, the methoxy group and the butan-2-yl group would influence the coordination environment around a metal center. Metal complexes incorporating this type of ligand could potentially be active in various catalytic processes, such as polymerization, oxidation, and C-C bond formation. derpharmachemica.comresearchgate.net The ability of the phenolic amine ligand to participate in redox processes, acting as a "redox non-innocent" ligand, can also be a valuable feature in catalysis. derpharmachemica.com
Table 2: Summary of Potential Chemical Transformations
| Reaction Type | Moiety Involved | Expected Reactivity/Products |
| Protonation | Amine | Forms a secondary ammonium (B1175870) salt. |
| Deprotonation | Phenol | Forms a phenoxide salt. |
| Electrophilic Aromatic Substitution | Phenolic Ring | Substitution at positions ortho to the hydroxyl group. |
| Oxidation | Phenol | Formation of a phenoxy radical, potentially leading to quinones. |
| Reductive Cleavage | Benzylic C-N bond | Hydrogenolysis to yield 4-methyl-2-methoxyphenol and butan-2-amine. |
| Ligand Formation | Phenol and Amine | Acts as a bidentate ligand for metal coordination. |
Stereochemical Aspects of 4 Butan 2 Yl Amino Methyl 2 Methoxyphenol
Chirality of the Butan-2-yl Moiety and its Influence on Overall Molecular Conformation
The chirality of 4-{[(butan-2-yl)amino]methyl}-2-methoxyphenol originates from the butan-2-yl group, which contains a chiral carbon atom at the second position of the butane (B89635) chain. This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and the aminomethyl-2-methoxyphenol group. wikipedia.org This arrangement results in the existence of two non-superimposable mirror images, the (R)- and (S)-enantiomers.
Enantioselective Synthetic Approaches for Chiral Analogues
The synthesis of specific enantiomers of this compound and its analogues is crucial for studying their distinct properties. Several general strategies for the enantioselective synthesis of chiral secondary amines are applicable. researchgate.net
One common approach is the asymmetric reductive amination of a suitable carbonyl compound. This can be achieved by reacting 4-hydroxy-3-methoxybenzaldehyde with a chiral butan-2-amine, followed by reduction of the resulting imine. The stereochemistry of the final product is controlled by the chirality of the starting amine. nih.gov Alternatively, an achiral amine can be reacted with the aldehyde in the presence of a chiral reducing agent or a chiral catalyst. Transition metal-catalyzed asymmetric hydrogenation of the intermediate imine is a powerful method for achieving high enantioselectivity. nih.govacs.org
Another strategy involves the nucleophilic substitution of a chiral starting material. For instance, a chiral derivative of butan-2-amine could be reacted with a suitably functionalized 4-(halomethyl)-2-methoxyphenol. The stereochemical integrity of the chiral amine is generally maintained throughout this process. The synthesis of chiral benzylic amines, a structural motif present in the target molecule, has been extensively studied, with various catalytic systems developed to achieve high enantiomeric excess. nih.govresearchgate.netorganic-chemistry.org
Chromatographic Resolution Techniques for Enantiomer Separation
Since the synthesis of chiral compounds often results in a racemic mixture (an equal mixture of both enantiomers), their separation is essential for studying the individual properties of each enantiomer. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective technique for the resolution of enantiomers. mdpi.comphenomenex.com
The separation of chiral amines and related compounds on polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, has been well-documented. yakhak.org The principle behind this separation lies in the differential interactions between the enantiomers and the chiral selector of the stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric repulsion, leading to different retention times for the (R)- and (S)-enantiomers.
For the separation of this compound, a normal-phase or polar organic mode of HPLC with a suitable chiral column would likely be effective. The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol (B130326), would need to be optimized to achieve baseline separation of the enantiomers. chromatographyonline.com The development of efficient chiral HPLC methods is crucial for both analytical determination of enantiomeric purity and for preparative-scale separation of the enantiomers for further studies. hplc.eu
Chiroptical Properties (e.g., Optical Rotation, Circular Dichroism) and Their Spectroscopic Characterization
Enantiomers exhibit identical physical properties in an achiral environment, but they interact differently with plane-polarized light, a phenomenon known as optical activity. This property is a key characteristic of chiral molecules and is used for their identification and characterization.
Optical Rotation is the rotation of the plane of plane-polarized light by a chiral substance. The two enantiomers of this compound will rotate the plane of polarized light to an equal extent but in opposite directions. One enantiomer will be dextrorotatory (+), and the other will be levorotatory (-). The specific rotation, [α], is a standardized measure of this rotation and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample. masterorganicchemistry.comlibretexts.org While there is no direct correlation between the (R)/(S) configuration and the sign of the optical rotation, experimental determination of the specific rotation is a fundamental method for characterizing the enantiomers. The optical rotation of chiral amines can be significantly influenced by the solvent due to interactions such as hydrogen bonding. researchgate.netnih.govfigshare.com
Systematic Design and Synthesis of Derivatives and Analogues for Structure Property Relationship Studies
Structural Modifications of the Phenolic Ring (e.g., introduction of different substituents, ring substitutions)
The phenolic ring of 4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol offers multiple positions for substitution, allowing for fine-tuning of electronic and steric properties. The existing methoxy (B1213986) group at position 2 and the hydroxyl group at position 1 are key features, but the remaining open positions on the aromatic ring (positions 3, 5, and 6) are targets for modification.
The synthesis of such derivatives typically begins with a suitably substituted 2-methoxyphenol (guaiacol) derivative. researchgate.net A common synthetic route involves the condensation of a substituted vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) or a related phenolic aldehyde with a primary amine, followed by the reduction of the resulting Schiff base. mdpi.comresearchgate.net Alternatively, direct aminomethylation (Mannich reaction) of a substituted guaiacol (B22219) can be employed.
Introducing various substituents can modulate properties like acidity (pKa) of the phenolic hydroxyl group, lipophilicity (logP), and the potential for hydrogen bonding. Electron-donating groups (EDGs) like alkyl or additional alkoxy groups can increase the electron density of the ring and may enhance properties like antioxidant activity. Conversely, electron-withdrawing groups (EWGs) such as halogens (Cl, F) or nitro groups (NO2) decrease the ring's electron density, increase the acidity of the phenol (B47542), and can alter intermolecular interactions. researchgate.net
Table 1: Potential Substituents on the Phenolic Ring and Their Predicted Effects
| Position of Substitution | Substituent Example | Electronic Effect | Potential Impact on Properties |
|---|---|---|---|
| 3 or 5 | Methyl (-CH₃) | Electron-Donating (weak) | Increased lipophilicity, minor electronic change. |
| 3 or 5 | Chlorine (-Cl) | Electron-Withdrawing, Inductive | Increased acidity of phenol, altered binding interactions. |
| 5 | Nitro (-NO₂) | Electron-Withdrawing, Resonance | Significantly increased acidity, potential for new H-bonding. |
| 5 | Hydroxyl (-OH) | Electron-Donating, Resonance | Introduction of a second phenolic group, increased polarity. |
Detailed research findings indicate that the nature and position of substituents on a phenolic ring critically influence its reactivity and biological activity. For instance, studies on other phenolic compounds have shown a linear correlation between radical scavenging activity and the electron-donating effect of substituents. researchgate.net The introduction of bulky groups ortho to the hydroxyl group can also impose steric hindrance, potentially affecting the molecule's ability to interact with biological targets or other molecules.
Variation of the Alkyl Amine Moiety (e.g., different secondary alkyl groups)
The secondary amine in this compound is defined by the butan-2-yl group, a chiral, four-carbon alkyl chain. Varying this moiety can significantly impact the compound's steric profile, lipophilicity, and basicity (pKb) of the nitrogen atom. The synthesis of these analogues would involve reacting 4-formyl-2-methoxyphenol (vanillin) with a range of different primary amines, followed by reduction. researchgate.net
Modifications can include altering the length, branching, and cyclization of the alkyl group. Longer, linear alkyl chains would increase lipophilicity and van der Waals interactions. rsc.orguni-tuebingen.de Introducing bulkier groups like tert-butyl or cyclohexyl would create greater steric hindrance around the nitrogen, which could influence binding selectivity. The use of cyclic amines like cyclopentylamine (B150401) or cycloheptylamine (B1194755) can introduce conformational rigidity.
Table 2: Examples of Variations in the Alkyl Amine Moiety
| Amine Moiety | Structural Feature | Expected Impact on Properties |
|---|---|---|
| Isopropylamino | Shorter, branched alkyl | Reduced lipophilicity compared to butan-2-yl. |
| Pentan-3-yl-amino | Longer, branched alkyl | Increased lipophilicity and steric bulk. |
| Cyclohexylamino | Alicyclic group | Increased lipophilicity and conformational restriction. |
| Benzylamino | Aromatic group | Introduction of potential π-stacking interactions. |
Research on other classes of compounds has demonstrated that the length and structure of alkyl side chains attached to an amine can profoundly affect physical properties and biological interactions. researchgate.net For example, in some systems, increasing the alkyl chain length leads to enhanced membrane permeability up to a certain point, after which it may decrease due to excessive lipophilicity. The chirality of the butan-2-yl group also suggests that synthesizing and testing individual enantiomers ((R)- and (S)-butan-2-amine derivatives) could reveal stereospecific interactions.
Alteration of the Methylene (B1212753) Bridge Structure
The methylene (-CH₂-) bridge serves as a simple, flexible linker connecting the phenolic ring to the amine nitrogen. Modifications to this bridge can alter the distance and relative orientation between these two key functional groups. While synthetically more challenging than modifying the other two moieties, altering the linker is a valid strategy in structure-property relationship studies.
Potential alterations include:
Chain Extension: Introducing additional methylene units (e.g., an ethylene (B1197577) or propylene (B89431) bridge) would increase the distance between the phenol and amine. This could be achieved by starting with a 4-(2-bromoethyl)-2-methoxyphenol (B8066292) and performing a nucleophilic substitution with the desired amine.
Introduction of Rigidity: Replacing the methylene group with a more rigid linker, such as a cyclopropyl (B3062369) ring or incorporating it into a larger ring system, would restrict conformational freedom. This can lead to a more defined three-dimensional structure, which may enhance binding affinity for a specific target by reducing the entropic penalty of binding.
Homologation with Substitution: A two-carbon bridge (-CH₂-CH₂-) could be synthesized, and one of the carbons could bear a substituent, such as a methyl or hydroxyl group, to probe for additional interactions.
Computational Structure-Activity Relationship (SAR) Studies on Analogues for Theoretical Insights
Computational, or in silico, studies provide a powerful tool for predicting the properties of hypothetical analogues before their synthesis, thereby guiding the design process. nih.gov For a series of analogues of this compound, Quantitative Structure-Activity Relationship (QSAR) models can be developed.
These studies involve several key steps:
Descriptor Calculation: For a set of synthesized and tested analogues, various molecular descriptors are calculated. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and lipophilicity descriptors (e.g., calculated logP).
Model Generation: A statistical model is built to correlate these calculated descriptors with an observed activity or property (e.g., binding affinity, reaction rate). Techniques like multiple linear regression (MLR) or partial least squares (PLS) are commonly used.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation sets of compounds.
Prediction: The validated QSAR model is then used to predict the activity of new, unsynthesized analogues, helping to prioritize which compounds are most promising for synthesis.
For instance, a computational study could explore how substituting the phenolic ring with different groups affects the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which can be correlated with reactivity and electron-donating capabilities. mdpi.com Similarly, molecular docking simulations could be performed if a specific biological target is known, providing theoretical insights into the binding modes and energies of different analogues, explaining why variations in the alkyl amine or phenolic ring lead to changes in activity. rsc.org
Intermolecular Interactions and Supramolecular Chemistry
Characterization of Hydrogen Bonding Networks in Solution and Solid State
Hydrogen bonding is a critical intermolecular interaction that significantly influences the properties of 4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol. The molecule possesses a hydroxyl (-OH) group and a secondary amine (-NH-) group, both of which can act as hydrogen bond donors. The oxygen atoms of the hydroxyl and methoxy (B1213986) groups, along with the nitrogen atom of the amine, can serve as hydrogen bond acceptors.
In solution , the hydrogen bonding behavior is dependent on the nature of the solvent. In non-polar solvents, intramolecular hydrogen bonds between the phenolic -OH and the nitrogen of the amino group, or the oxygen of the methoxy group, may be favored. In polar, protic solvents, intermolecular hydrogen bonds with the solvent molecules would predominate. Spectroscopic techniques such as proton NMR (¹H NMR) can be employed to study these interactions. researchgate.net The chemical shift of the phenolic and amine protons is highly sensitive to their hydrogen-bonding environment. researchgate.net For example, a downfield shift of the -OH and -NH proton signals upon increasing the concentration of the compound in a non-polar solvent would suggest the formation of intermolecular hydrogen bonds.
| Potential Hydrogen Bond | Donor | Acceptor | State | Anticipated Significance |
|---|---|---|---|---|
| O-H···O | Phenolic -OH | Phenolic or Methoxy -O | Solid State & Solution | High - primary interaction driving solid-state packing and solution aggregation. |
| N-H···O | Amine -NH | Phenolic or Methoxy -O | Solid State & Solution | High - contributes significantly to the stability of aggregates. |
| N-H···N | Amine -NH | Amine -N | Solid State & Solution | Moderate - possible, but likely less favored than N-H···O bonds. |
| O-H···N | Phenolic -OH | Amine -N | Solution | Possible intramolecular interaction in non-polar solvents. |
Exploration of Host-Guest Chemistry with Macrocyclic Receptors
The molecular structure of this compound makes it a suitable candidate as a guest molecule in host-guest chemistry with various macrocyclic receptors. frontiersin.orgnih.govresearchgate.net
Cyclodextrins: These toroidal macrocycles, composed of glucose units, have a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic butan-2-yl group and, to a lesser extent, the methoxyphenol ring of the target molecule could be encapsulated within the cyclodextrin (B1172386) cavity, driven by the hydrophobic effect. The size of the cyclodextrin (α, β, or γ) would be a critical factor in achieving stable complexation.
Calixarenes: These cup-shaped macrocycles, formed from phenol (B47542) units linked by methylene (B1212753) bridges, possess a hydrophobic cavity that can include guest molecules. frontiersin.org The methoxyphenol moiety of the target compound could potentially fit into the cavity of a suitable calixarene, with the possibility of hydrogen bonding between the phenolic hydroxyl groups of the host and the functional groups of the guest.
Cucurbiturils: These barrel-shaped macrocycles are known for their ability to encapsulate cationic guests. Protonation of the secondary amine in this compound at acidic pH would render it cationic, making it a potential guest for cucurbiturils. The binding would be driven by ion-dipole interactions between the positively charged ammonium (B1175870) group and the carbonyl portals of the cucurbituril.
| Macrocyclic Host | Potential Binding Site of Guest | Primary Driving Force | Potential Application |
|---|---|---|---|
| Cyclodextrins | Butan-2-yl group, methoxyphenol ring | Hydrophobic effect | Increased solubility, controlled release |
| Calixarenes | Methoxyphenol ring | Hydrophobic interactions, hydrogen bonding | Sensing, molecular recognition |
| Cucurbiturils | Protonated amine | Ion-dipole interactions | Sensing, drug delivery |
Principles of Self-Assembly and Controlled Aggregation
The functional groups present in this compound provide the necessary features for self-assembly and controlled aggregation. The interplay between the directional and specific hydrogen bonds and the non-directional and weaker van der Waals forces and π-stacking interactions can lead to the formation of well-defined supramolecular structures.
The process of self-assembly is governed by the tendency of the system to reach a thermodynamic minimum. In the case of this molecule, aggregation in non-polar solvents would be driven by the formation of intermolecular hydrogen bonds, shielding the polar -OH and -NH groups from the non-polar environment. The shape and size of the resulting aggregates would depend on factors such as concentration, temperature, and the specific solvent used.
It is conceivable that at low concentrations, dimeric or small oligomeric species would be formed. As the concentration increases, these smaller aggregates could further assemble into larger structures, potentially leading to the formation of gels or precipitates. The chirality of the butan-2-yl group could also introduce a level of stereochemical control in the self-assembly process, potentially leading to the formation of chiral aggregates. While no specific studies on the self-assembly of this compound were identified, the principles of molecular self-assembly suggest that this molecule has the potential to form a variety of supramolecular architectures.
Advanced Analytical Methodologies Development
Development of Chromatographic Separation Techniques for Purity Assessment and Quantification
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are fundamental for the separation, identification, and quantification of 4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol and its potential impurities.
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC (RP-HPLC) is a primary technique for the analysis of moderately polar phenolic compounds. For this compound, RP-HPLC methods can be developed for both purity assessment and quantification. The presence of a chiral center in the butan-2-yl group necessitates the development of chiral HPLC methods to separate and quantify the individual enantiomers.
Achiral Analysis: For routine purity and potency analysis, an achiral RP-HPLC method can be employed. A C18 column is a common choice for the stationary phase due to its versatility in separating a wide range of organic molecules. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The addition of a small amount of acid, like acetic acid or formic acid, can improve peak shape by suppressing the ionization of the phenolic hydroxyl and amino groups. Detection is commonly performed using a UV detector, as the phenolic ring provides strong chromophores.
Chiral Analysis: To resolve the enantiomers of this compound, chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven effective for the separation of a wide variety of chiral amines and related compounds. yakhak.orgresearchgate.net The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for the two enantiomers, leading to different retention times. Normal-phase chromatography, using a mobile phase of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol (B145695), is frequently used with these types of columns. researchgate.net
Below is a hypothetical data table outlining typical parameters for both achiral and chiral HPLC analysis of this compound, based on established methods for similar phenolic and chiral amine compounds. yakhak.organalis.com.mynih.govsielc.com
| Parameter | Achiral RP-HPLC | Chiral Normal-Phase HPLC |
| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) | Amylose tris(3,5-dimethylphenylcarbamate) (5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (60:40 v/v) | n-Hexane:Isopropanol (80:20 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 25 °C |
| Detection Wavelength | 280 nm | 280 nm |
| Injection Volume | 10 µL | 10 µL |
| Expected Retention Time | Single peak, ~5-7 min | Two baseline-separated peaks for the enantiomers |
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the polarity of the phenolic hydroxyl and secondary amine groups, direct analysis of this compound by GC can be challenging, often resulting in poor peak shape and thermal degradation. Therefore, derivatization is typically required to increase the compound's volatility and thermal stability.
A common derivatization strategy for phenols and amines is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. This process significantly reduces the polarity of the molecule, making it more amenable to GC analysis. The resulting derivative can then be separated on a non-polar or moderately polar capillary column and detected by a mass spectrometer. The mass spectrometer provides valuable structural information through the fragmentation pattern of the molecule, aiding in its definitive identification. Two-dimensional gas chromatography can be employed for complex mixtures to enhance separation from gasoline components. researchgate.net
A proposed GC-MS method for the derivatized compound is outlined in the table below, with parameters extrapolated from methods for similar butylated and N-alkyl compounds. researchgate.netgcms.cz
| Parameter | Proposed GC-MS Method |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) |
| Column Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial 100 °C, ramp to 280 °C at 15 °C/min, hold 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
Implementation of Hyphenated Techniques for Comprehensive Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for the analysis of complex mixtures containing this compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) provide a wealth of information for structural elucidation and impurity profiling.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for identifying unknown impurities and degradation products. As the eluent from the HPLC column enters the mass spectrometer, the molecules are ionized, and their mass-to-charge ratio is determined. This allows for the determination of the molecular weight of the parent compound and its related substances. Further fragmentation of the ions (MS/MS) can provide detailed structural information. For compounds like this compound, electrospray ionization (ESI) is a suitable soft ionization technique that can generate protonated molecular ions with minimal fragmentation.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR):
LC-NMR provides on-line NMR spectra of compounds as they elute from the HPLC column. This powerful technique can provide unambiguous structural information of the separated components, which is particularly useful for the characterization of novel impurities or isomers. While less sensitive than MS, NMR provides detailed information about the connectivity of atoms within a molecule.
Development of Research-Oriented Sensors or Probes for the Chemical Compound's Detection
The development of chemical sensors and probes offers a rapid and potentially portable alternative to traditional chromatographic methods for the detection of this compound. Research in this area focuses on creating highly selective and sensitive devices.
Electrochemical Sensors:
Electrochemical sensors are a promising avenue for the detection of phenolic compounds due to their inherent electroactivity. nih.gov The phenolic hydroxyl group of this compound can be oxidized at an electrode surface, generating a measurable current that is proportional to its concentration. mdpi.com
The development of such a sensor would involve the modification of an electrode surface to enhance selectivity and sensitivity. Materials like carbon nanotubes, graphene, and conductive polymers can be used to increase the electrode's surface area and facilitate electron transfer. nih.govresearchgate.net For instance, a glassy carbon electrode could be modified with a nanocomposite material that has a specific affinity for the aminophenol structure, thereby reducing interference from other compounds. researchgate.net Voltammetric techniques, such as cyclic voltammetry or differential pulse voltammetry, would be employed to measure the electrochemical response. researchgate.net
Optical Sensors:
Optical sensors provide another approach for the detection of this compound. These sensors rely on a change in an optical property, such as color or fluorescence, upon interaction with the target analyte. nih.gov A potential strategy involves immobilizing a reagent on a solid support, such as a polymer film or fiber optic probe, that undergoes a specific colorimetric reaction with the aminophenol. The intensity of the color change can then be measured spectrophotometrically and correlated to the concentration of the compound.
The following table summarizes the principles and potential performance characteristics of research-oriented sensors for the detection of this compound, based on existing sensor technologies for similar compounds. nih.govresearchgate.netnih.gov
| Sensor Type | Principle of Operation | Potential Advantages | Key Research Challenges |
| Electrochemical Sensor | Oxidation of the phenolic group at a modified electrode surface, generating a current. | High sensitivity, rapid response, potential for miniaturization. | Achieving high selectivity in complex matrices, electrode fouling. |
| Optical Sensor | Colorimetric or fluorometric reaction with an immobilized reagent upon binding with the analyte. | Visual detection, potential for disposable, low-cost devices. | Reagent stability, irreversibility of some reactions. |
Non Clinical Biochemical Interaction Mechanisms in Vitro
Molecular Recognition Studies with Model Biological Macromolecules (e.g., proteins, enzymes, DNA) at a Mechanistic Level
No studies detailing the molecular recognition of 4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol with specific biological macromolecules such as proteins, enzymes, or DNA were found. Research in this area would typically involve techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational modeling to elucidate the specific binding sites and intermolecular forces governing these interactions.
Investigation of Binding Kinetics and Thermodynamics in Controlled In Vitro Systems
There is no available data on the binding kinetics (association and dissociation rate constants) or the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy changes) of this compound with any biological target. Such studies, often conducted using methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), are crucial for quantifying the affinity and energetics of compound-target interactions.
Interactions with Synthetic Lipid Bilayers or Model Cellular Membranes (in vitro membrane partitioning)
Information regarding the interaction of this compound with synthetic lipid bilayers or model cellular membranes is not available. In vitro assays that assess membrane partitioning, permeability, and potential disruption of membrane integrity have not been reported for this specific molecule.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via reductive amination of 2-methoxybenzaldehyde derivatives with butan-2-ylamine under basic conditions. Catalysts like sodium borohydride (NaBH4) or palladium-based systems enhance selectivity . Yield optimization requires controlled parameters: temperature (0–25°C), solvent polarity (e.g., methanol or dichloromethane), and inert atmospheres to prevent oxidation of the amine group. Reaction progress should be monitored via TLC or HPLC .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the presence of the methoxy group (δ ~3.8 ppm for OCH₃) and butan-2-ylamine moiety (δ ~1.2–2.7 ppm for CH₂/CH₃ groups).
- IR : Stretching vibrations at ~3300 cm⁻¹ (N-H), 1250 cm⁻¹ (C-O of methoxy), and 1600 cm⁻¹ (aromatic C=C) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z ~207.15 (C₁₂H₁₉NO₂) .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC/MBC) against S. aureus and E. coli .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or oxidoreductases, given its structural similarity to phenolic enzyme inhibitors .
Advanced Research Questions
Q. How does the compound’s stereochemistry influence its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., G-protein-coupled receptors). The butan-2-yl group’s stereochemistry (R/S configuration) affects binding affinity to hydrophobic pockets .
- Pharmacophore Mapping : Identify critical hydrogen-bonding (methoxy oxygen) and hydrophobic (butan-2-yl) features using Schrödinger’s Phase .
Q. What strategies resolve contradictions in solubility vs. bioavailability data for this compound?
- Methodological Answer :
- Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as nanoemulsions (e.g., using Tween-80) improves aqueous solubility .
- Permeability Studies : Parallel Artificial Membrane Permeability Assay (PAMPA) quantifies intestinal absorption potential. LogP calculations (predicted ~2.1) guide lipid-based delivery systems .
Q. How can computational modeling predict its metabolic pathways and potential toxicity?
- Methodological Answer :
- In Silico Metabolism : Use ADMET Predictor™ or MetaCore to simulate Phase I/II metabolism. The methoxy group is prone to demethylation, forming reactive quinones, which can be validated via LC-MS/MS in hepatocyte assays .
- Toxicity Profiling : Ames test simulations (for mutagenicity) and hERG channel binding assays (cardiotoxicity risk) .
Comparative and Mechanistic Questions
Q. How does this compound compare to structurally similar analogs like 4-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol in bioactivity?
- Methodological Answer :
- SAR Analysis : Replace the butan-2-yl group with pyrazole (as in CAS 1856051-61-0) to test changes in antimicrobial potency. Pyrazole derivatives show enhanced π-π stacking but reduced solubility .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy differences between analogs and target proteins .
Q. What mechanistic insights explain its redox behavior in electrochemical studies?
- Methodological Answer :
- Cyclic Voltammetry : The phenolic -OH group exhibits reversible oxidation at ~0.5 V (vs. Ag/AgCl), forming a semiquinone radical. Scan rate studies (10–500 mV/s) determine electron transfer kinetics .
- DFT Calculations : Gaussian 09 simulations correlate HOMO-LUMO gaps with observed redox potentials, identifying electron-rich regions susceptible to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
